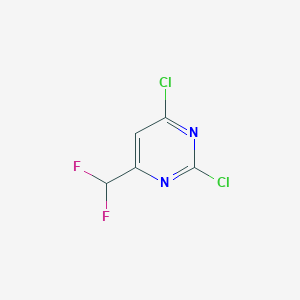

2,4-Dichloro-6-(difluoromethyl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

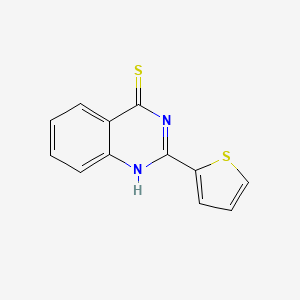

2,4-Dichloro-6-(difluoromethyl)pyrimidine, also known as DCFP, is a pyrimidine derivative. It has gained significant attention among researchers in various scientific fields due to its diverse range of biological activities, including anti-inflammatory and anti-tumorigenic properties. It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals . It has applications in the manufacturing of fungicides, herbicides, insecticides, and other crop protection products .

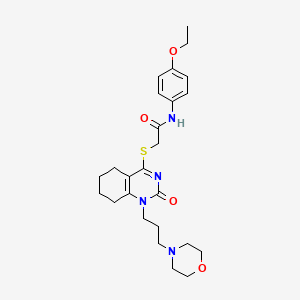

Molecular Structure Analysis

The molecular formula of this compound is C5H2Cl2F2N2 . The InChI code is 1S/C5H2Cl2F2N2/c6-3-1-2(4(8)9)10-5(7)11-3/h1,4H .Chemical Reactions Analysis

Cyclic voltammograms of 4,6-dichloropyrimidine show three cathodic waves, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine .Physical and Chemical Properties Analysis

The molecular weight of this compound is 198.99 . It is stored in an inert atmosphere at 2-8°C . The physical form is liquid .科学的研究の応用

Nonlinear Optical Properties

Pyrimidine derivatives, including those structurally related to 2,4-dichloro-6-(difluoromethyl)pyrimidine, have demonstrated promising applications in nonlinear optics (NLO). Studies have shown that pyrimidine rings are significantly distributed in nature and play a crucial role in various biological and chemical processes due to their presence in DNA and RNA. These compounds have been identified as important pharmacophores with potential applications in medicine and nonlinear optics fields. Research indicates that certain pyrimidine derivatives exhibit considerable NLO character, making them suitable for optoelectronic applications such as high-tech devices that rely on the nonlinear optical properties of materials for their functionality (Hussain et al., 2020).

Synthesis of Antitumor Agents

Pyrimidine derivatives have also been synthesized and evaluated for their antitumor activities. For instance, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine has demonstrated significant activity against various cancer models, indicating the potential of pyrimidine-based compounds as antitumor agents. These compounds are synthesized through a general route applicable to many substituted benzyl pyrido[2,3-d]pyrimidines, showing potent lipid-soluble inhibition of mammalian dihydrofolate reductase (Grivsky et al., 1980).

Third-Order Nonlinear Optical Material

Another study focused on the synthesis and analysis of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, a compound related to this compound. This work aimed to explore its potential as a third-order nonlinear optical material. The synthesized compound demonstrated promising linear and nonlinear optical properties, suggesting its suitability for applications in nonlinear optical devices like optical limiting and optical switching. This study highlights the versatility of pyrimidine derivatives in the development of advanced materials for optical applications (Murthy et al., 2019).

Synthesis of Trifluoromethylated Analogues

Research into trifluoromethylated analogues of pyrimidines, such as those involving reactions of 4-(trifluoromethyl)pyrimidin-2(1H)-ones, demonstrates the chemical versatility of pyrimidine derivatives. These studies not only contribute to the fundamental understanding of pyrimidine chemistry but also offer pathways to synthesize novel compounds with potential pharmaceutical and materials science applications. The synthesis of new trifluoromethylated analogues can lead to discoveries in both medicinal chemistry and materials engineering, showing the broad applicability of pyrimidine derivatives in scientific research (Sukach et al., 2015).

Safety and Hazards

2,4-Dichloro-6-(difluoromethyl)pyrimidine is considered hazardous. It is combustible and harmful if swallowed . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and storing in a well-ventilated place .

作用機序

Target of Action

This compound is a pyrimidine derivative, and pyrimidines are known to play crucial roles in various biological processes, including DNA and RNA synthesis . .

Mode of Action

The exact mode of action of 2,4-Dichloro-6-(difluoromethyl)pyrimidine is not clearly established. As a pyrimidine derivative, it may interact with enzymes involved in nucleotide synthesis or other cellular processes. The presence of dichloro and difluoromethyl groups could potentially influence the compound’s reactivity and interaction with its targets .

Biochemical Pathways

Given its structural similarity to pyrimidine, it might interfere with the synthesis of nucleotides, thereby affecting DNA and RNA synthesis

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are not well-defined. Depending on its targets and mode of action, this compound could potentially influence various cellular processes. More research is needed to understand the specific molecular and cellular effects of this compound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions within the cellular environment . .

生化学分析

Biochemical Properties

Pyrimidine derivatives are known to interact with various enzymes and proteins, often serving as key components in biological reactions .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of 2,4-Dichloro-6-(difluoromethyl)pyrimidine in animal models .

特性

IUPAC Name |

2,4-dichloro-6-(difluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2F2N2/c6-3-1-2(4(8)9)10-5(7)11-3/h1,4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCRJWLMXYFLKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)Cl)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Difluoromethyl)triazol-2-yl]benzoic acid](/img/structure/B2874307.png)

![3,6-dichloro-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2874312.png)

![Ethyl 2-[(3-amino-1,1,1-trifluoropropan-2-yl)sulfanyl]acetate hydrochloride](/img/structure/B2874320.png)

![N'-(6-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2874321.png)

![N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-benzothiadiazole-6-carboxamide](/img/structure/B2874323.png)

![4-(N,N-dimethylsulfamoyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2874326.png)